molecular formula C7H8ClN3O4 B586663 5-Chlorowillardiine CAS No. 140187-24-2

5-Chlorowillardiine

Cat. No.: B586663
CAS No.: 140187-24-2
M. Wt: 233.608
InChI Key: HEHLSRRDKJVHOM-BYPYZUCNSA-N
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Description

5-Chlorowillardiine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorowillardiine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as chlorinated pyrimidine derivatives and L-alanine.

    Reaction Conditions: The reaction conditions may include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.

    Reaction Steps: The synthetic route may involve multiple steps, including halogenation, nucleophilic substitution, and coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

5-Chlorowillardiine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and viral infections.

    Industry: May be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chlorowillardiine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth or viral replication.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A pyrimidine analog used in cancer treatment.

    Cytosine Arabinoside: A chemotherapy agent used to treat certain types of leukemia.

    Gemcitabine: Another pyrimidine analog used in the treatment of various cancers.

Uniqueness

5-Chlorowillardiine is unique due to its specific chemical structure, which may confer distinct biological activities and therapeutic potential compared to other pyrimidine derivatives.

Properties

CAS No.

140187-24-2

Molecular Formula

C7H8ClN3O4

Molecular Weight

233.608

IUPAC Name

(2S)-2-amino-3-(5-chloro-2,4-dioxopyrimidin-1-yl)propanoic acid

InChI

InChI=1S/C7H8ClN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1

InChI Key

HEHLSRRDKJVHOM-BYPYZUCNSA-N

SMILES

C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)Cl

Synonyms

5-chlorowillardiine

Origin of Product

United States

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